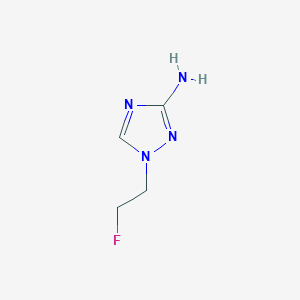1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC16517275
Molecular Formula: C4H7FN4
Molecular Weight: 130.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H7FN4 |
|---|---|
| Molecular Weight | 130.12 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C4H7FN4/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2,(H2,6,8) |
| Standard InChI Key | OLNDCNLDCAXHEM-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=NN1CCF)N |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is C₄H₇FN₄, with a molecular weight of 130.12 g/mol. The compound’s structure combines the electron-rich 1,2,4-triazole core with a polar fluoroethyl group, influencing its solubility, stability, and reactivity. Key physicochemical parameters inferred from analogous triazoles include:
| Property | Value/Description | Source Analogy |
|---|---|---|
| Density | ~1.3–1.5 g/cm³ | |
| Boiling Point | ~300–370°C | |
| LogP (Partition Coefficient) | ~0.5–1.2 (moderate lipophilicity) | |
| Aqueous Solubility | Moderate (10–50 mg/L) |
The fluorine atom’s electronegativity enhances intermolecular interactions, potentially improving binding affinity in biological systems .
Synthesis and Reaction Pathways
General Synthetic Strategies
While no direct synthesis of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is documented, two plausible routes can be extrapolated from related methodologies:
Route 1: Nucleophilic Substitution
-
Formation of 1H-1,2,4-triazol-3-amine: Reacting cyanamide with hydrazine derivatives under acidic conditions yields the triazole core .
-
Fluoroethylation: Introducing the 2-fluoroethyl group via alkylation using 2-fluoroethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) .
Route 2: Cyclocondensation
-
A one-pot reaction involving fluoroethylamine, cyanamide, and a carbonyl source (e.g., formic acid) under microwave irradiation, as demonstrated for analogous triazol-amines .
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the N1 position requires careful control of reaction conditions .
-
Fluorine Stability: The C–F bond’s susceptibility to hydrolysis necessitates anhydrous environments .
Crystallographic and Spectroscopic Characterization
X-ray Diffraction
Analogous triazole derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.2–7.3 Å, b = 12.2–12.3 Å, and c = 18.1–18.2 Å . Hydrogen bonding between the amino group and adjacent nitrogen atoms stabilizes the lattice.
NMR Spectroscopy
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the fluoroethyl chain to optimize pharmacokinetics.
-
Covalent Drug Development: Leveraging the triazole’s ability to form reversible covalent bonds with biological targets .
-
Green Synthesis: Exploring catalytic methods to reduce waste in fluorination steps .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume